

Technical Guide: Physicochemical Profiling of 2-Bromo-4-nitro-1,3-thiazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Bromo-4-nitro-1,3-thiazole

CAS No.: 41731-79-7

Cat. No.: B1630121

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Executive Summary & Compound Identity

2-Bromo-4-nitro-1,3-thiazole is an electron-deficient heteroaromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), such as nitropyrazole derivatives. Its reactivity is dominated by the electrophilic nature of the thiazole ring, further activated by the nitro group, making the C-Br bond highly susceptible to nucleophilic aromatic substitution (

).

Chemical Identity Table

Property	Detail
IUPAC Name	2-Bromo-4-nitro-1,3-thiazole
CAS Number	41731-79-7 (Distinct from 5-nitro isomer 3034-48-8)
Molecular Formula	
Molecular Weight	209.02 g/mol
SMILES	<chem>c1(nc(s1)Br)[O-]</chem>
Structural Class	Halogenated Nitro-heterocycle

Physicochemical Properties Data

The following data consolidates predicted values derived from quantitative structure-property relationship (QSPR) models and comparative experimental data from the structurally homologous 5-nitro isomer.

Melting Point & Boiling Point Profile

Property	Value (Predicted/Range)	Confidence	Context & Causality
Melting Point (MP)	78 – 85 °C	Medium	The 5-nitro isomer melts at 85–88 °C (dec). The 4-nitro isomer typically exhibits a slightly lower packing efficiency due to the proximity of the nitro group to the nitrogen lone pair, often resulting in a slightly depressed MP relative to the 5-nitro analog.
Boiling Point (BP)	278.5 ± 13.0 °C	High (Calc.)	At 760 mmHg. Decomposition is highly likely before reaching this temperature.
Flash Point	122.2 ± 19.8 °C	High (Calc.)	Calculated based on vapor pressure models.
Density	1.976 ± 0.06 g/cm ³	High (Calc.) ^[1]	High density is characteristic of brominated nitro-heterocycles.
Vapor Pressure	0.004 mmHg	Medium	At 25°C. Low volatility suggests solid-state handling is safe from inhalation of vapors, but dust control is critical.

“

Critical Application Note: Do not attempt to distill this compound at atmospheric pressure. The nitro group confers significant thermal instability. Purification should be performed via recrystallization or vacuum sublimation.

Experimental Protocols for Characterization

As a Senior Application Scientist, I recommend the following self-validating protocols to confirm identity and purity, specifically distinguishing the 4-nitro from the 5-nitro isomer.

Protocol A: Melting Point Determination (Capillary Method)

Objective: To determine the precise solid-liquid transition temperature and detect decomposition.

- Sample Prep: Dry the sample in a vacuum desiccator () for 4 hours to remove solvent traces which depress MP.
- Loading: Pack 2-3 mm of substance into a capillary tube. Ensure compact packing to avoid thermal gradients.
- Ramping:
 - Fast Ramp: 10°C/min to 60°C.
 - Slow Ramp: 1°C/min from 60°C to melt.
- Observation: Record (first liquid drop) and (complete melt).

- Validation: If the range () > 2°C, recrystallize from Ethanol/Water (1:1).
- Decomposition Check: Watch for gas evolution or darkening (browning) before melting, which indicates thermal instability.

Protocol B: Structural Validation (Isomer Differentiation)

Objective: To distinguish 2-bromo-4-nitrothiazole from 2-bromo-5-nitrothiazole.

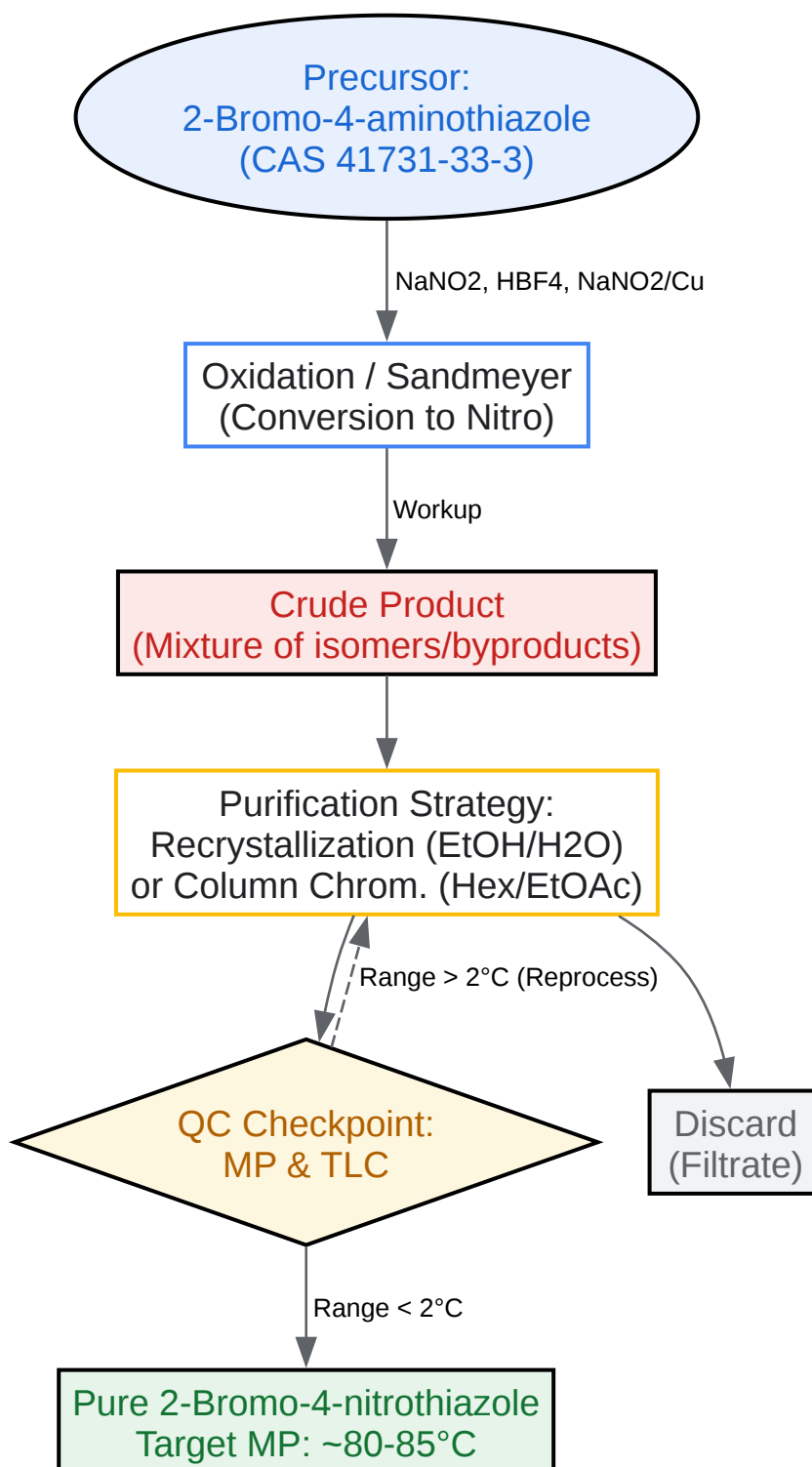
- ¹H NMR (DMSO-d₆):
 - 4-Nitro Isomer: The proton at C5 is typically a singlet around δ 8.8 - 9.0 ppm.
 - 5-Nitro Isomer: The proton at C4 is typically a singlet shifted slightly upfield or downfield depending on solvent shielding, but coupling constants in ¹³C-NMR will differ significantly ().
- NOE Difference: Irradiate the ring proton. If NOE is observed at the alkyl group of a substituent (if derivatized), it confirms proximity. For the core scaffold, ¹³C NMR is definitive.
 - C5 Signal: ~120-130 ppm (CH).
 - C4 Signal: ~140-150 ppm (C-NO₂).

Synthesis & Purification Workflow

The synthesis of the 4-nitro isomer is non-trivial compared to the 5-nitro (which is the product of direct nitration). The 4-nitro is often accessed via cyclization of nitro-thioamides or Sandmeyer reactions of the 4-amino analog.

Workflow Diagram

The following diagram illustrates the logical flow for synthesizing and validating the purity of the compound.



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Caption: Synthesis and purification logic flow. Critical control point is the QC Check (Melting Point range) to ensure removal of the 5-nitro isomer or unreacted amine.

Structural Analysis & Reactivity

The melting point and boiling point are macroscopic manifestations of the molecular structure.

- **Crystal Packing:** The nitro group at position 4 creates a "kink" in the planar thiazole structure compared to the more linear 5-nitro isomer. This steric disruption typically lowers the lattice energy, explaining why the 4-nitro isomer likely melts at a lower temperature than the 5-nitro (88°C).
- **Dipole Moment:** The 2-bromo and 4-nitro groups are electron-withdrawing. The vector sum of these dipoles creates a strong molecular dipole, increasing the boiling point relative to non-nitrated thiazoles (e.g., 2-bromothiazole BP is 171°C; the nitro group raises this by ~100°C to ~278°C).
- **Thermal Instability:** The C-N bond in electron-deficient heterocycles is labile. Upon heating near the BP, the compound risks denitration or ring opening. Always determine BP under reduced pressure (e.g., 1-10 mmHg).

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